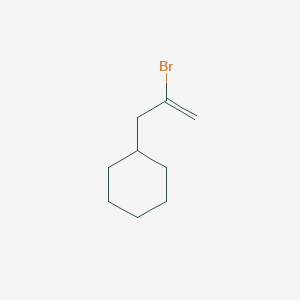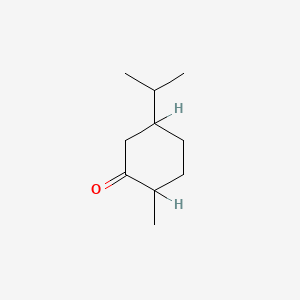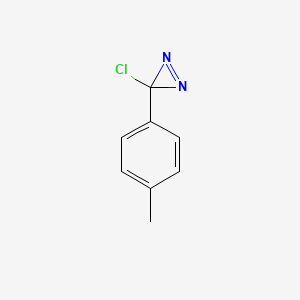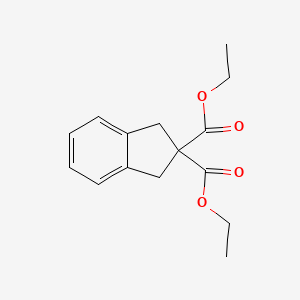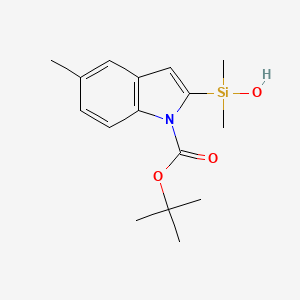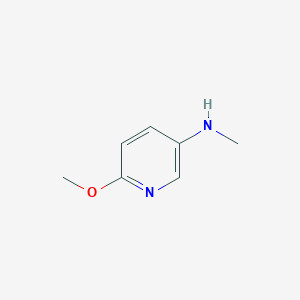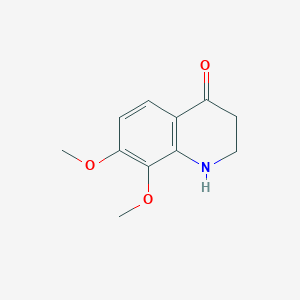
(4-Ethylphenylethynyl)trimethylsilane
Vue d'ensemble
Description
“(4-Ethylphenylethynyl)trimethylsilane”, also known as EETMS, is an organosilicon compound that is widely used in chemical research and industry. It has a linear formula of C6H4CH2CH3C≡CSi(CH3)3 . The CAS Number for this compound is 393857-27-7 .
Molecular Structure Analysis
The molecular weight of EETMS is 202.37 . The SMILES string for this compound is CCc1ccc(cc1)C#CSi©C .
Physical And Chemical Properties Analysis
EETMS has a refractive index n20/D of 1.5270 (lit.) . It has a boiling point of 72 °C at 0.1 mmHg (lit.) . The density of EETMS is 0.881 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Surface Modification and Hydrophobicity
One study highlights the use of trimethoxysilanes for the controlled grafting onto silanol-containing surfaces, producing organosilicas with tunable hydrophilic, hydrophobic, and super-hydrophobic properties. This application is crucial for creating materials with specific surface characteristics, relevant in coatings, sensors, and water-repellent surfaces (N. García et al., 2007).
Organic Synthesis and Coupling Reactions
Research has demonstrated the use of trimethylsilyl-protected alkynes, similar in reactivity to (4-Ethylphenylethynyl)trimethylsilane, in coupling reactions. These processes are foundational in the synthesis of complex organic molecules, offering routes to conjugate diynes and disubstituted ethynes, pivotal in drug synthesis and material science (Nishihara et al., 2000).
Silicones Reactivity with Inorganic Surfaces
Another study reveals the unexpected reactivity of "unreactive" silicones, including trimethylsilyl-terminated polymers, with inorganic surfaces. This finding opens doors to novel methods for functionalizing inorganic surfaces with silicones, useful in creating hybrid organic-inorganic materials with potential applications in electronics, coatings, and biocompatible materials (Joseph W. Krumpfer & T. J. McCarthy, 2011).
Photonic and Electronic Applications
The synthesis and photonic properties of poly(silylenevinylene)s, through alkyne polyhydrosilylation involving ethynylsilane compounds, showcase their application in the development of materials with enhanced emission properties. These materials are promising for optoelectronic devices, highlighting the role of ethynylsilane derivatives in advancing photonic technologies (P. Lu et al., 2011).
Advanced Material Synthesis
A novel application is found in the synthesis of phenylethynyl-containing organodisulfide as a cathode material for lithium batteries. This research illustrates the potential of ethynylsilane compounds in enhancing the performance and efficiency of energy storage devices, a critical area in the shift towards renewable energy sources (Z. Jin et al., 2013).
Safety and Hazards
EETMS is a chemical that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
2-(4-ethylphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-5-12-6-8-13(9-7-12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADBKXSXWBPNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461594 | |
| Record name | (4-Ethylphenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenylethynyl)trimethylsilane | |
CAS RN |
393857-27-7 | |
| Record name | (4-Ethylphenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)
![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)
![2-[p-(Chloromethyl)phenyl]propionic acid methyl ester](/img/structure/B1626116.png)
